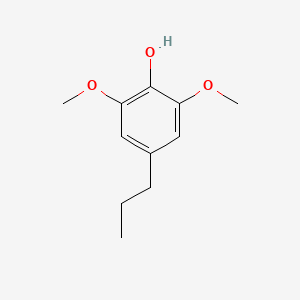

2,6-Dimethoxy-4-propylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethoxy-4-propylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h6-7,12H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEWWEXPVKCVFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C(C(=C1)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6075067 | |

| Record name | Phenol, 2,6-dimethoxy-4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Water white liquid | |

| Record name | 4-Propyl-2,6-dimethoxyphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/707/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

insoluble in water; soluble in fat, miscible (in ethanol) | |

| Record name | 4-Propyl-2,6-dimethoxyphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/707/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.071-1.076 | |

| Record name | 4-Propyl-2,6-dimethoxyphenol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/707/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6766-82-1 | |

| Record name | 2,6-Dimethoxy-4-propylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6766-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Propyl-2,6-dimethoxyphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006766821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,6-dimethoxy-4-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6075067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dimethoxy-4-propylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-PROPYL-2,6-DIMETHOXYPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GM73K8R20X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,6-Dimethoxy-4-propylphenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036226 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2,6-Dimethoxy-4-propylphenol

This technical guide provides a comprehensive overview of the core properties of 2,6-dimethoxy-4-propylphenol, tailored for researchers, scientists, and professionals in drug development. This document collates essential data on its chemical and physical characteristics, potential biological activities, and its role in organic synthesis.

Chemical and Physical Properties

2,6-Dimethoxy-4-propylphenol, also known as 4-propylsyringol, is a phenolic compound characterized by a propyl group and two methoxy (B1213986) groups attached to the benzene (B151609) ring.[1][2] These structural features impart specific physical and chemical properties that are valuable in various applications, including as a flavoring agent and a synthetic intermediate.[1][3]

Identifiers and Nomenclature

Proper identification of a chemical substance is crucial for research and regulatory purposes. The following table summarizes the key identifiers for 2,6-dimethoxy-4-propylphenol.

| Identifier | Value |

| IUPAC Name | 2,6-dimethoxy-4-propylphenol[2] |

| CAS Number | 6766-82-1[1] |

| Molecular Formula | C₁₁H₁₆O₃[1] |

| Molecular Weight | 196.24 g/mol [1] |

| InChI Key | YHEWWEXPVKCVFY-UHFFFAOYSA-N[2] |

| SMILES | CCCC1=CC(=C(C(=C1)OC)O)OC[2] |

| Synonyms | 4-Propylsyringol, Phenol (B47542), 2,6-dimethoxy-4-propyl-, 4-Propyl-2,6-dimethoxyphenol, Syringylpropane[2] |

Physicochemical Data

The physicochemical properties of 2,6-dimethoxy-4-propylphenol are summarized in the table below. These properties are essential for its handling, formulation, and application in experimental settings.

| Property | Value | Reference |

| Appearance | Water white liquid | [3] |

| Density | 1.06 - 1.076 g/cm³ | [1][3] |

| Boiling Point | 115 °C at 0.38 mmHg | [4] |

| Refractive Index | 1.529 - 1.530 | [3] |

| Solubility | Insoluble in water; soluble in fat and miscible in ethanol. | [3] |

| pKa (Strongest Acidic) | 9.7 (Predicted) | [5] |

| LogP | 2.75 (Predicted) | [5] |

| Polar Surface Area | 38.69 Ų | [5] |

Synthesis and Manufacturing

While specific, detailed industrial synthesis protocols for 2,6-dimethoxy-4-propylphenol are not extensively published in readily available literature, its synthesis can be inferred from established organic chemistry principles and published methods for structurally related compounds. A likely synthetic route would involve the alkylation of 2,6-dimethoxyphenol (B48157) (syringol).

Potential Synthetic Pathway: Friedel-Crafts Alkylation

A plausible method for the synthesis of 2,6-dimethoxy-4-propylphenol is the Friedel-Crafts alkylation of 2,6-dimethoxyphenol. This electrophilic aromatic substitution would introduce the propyl group onto the benzene ring, primarily at the para position due to the directing effects of the hydroxyl and methoxy groups.

A general experimental protocol for a similar synthesis, the isopropylation of phenol to produce propofol, involves reacting the phenol with an alkylating agent (e.g., isopropyl alcohol) in the presence of an acid catalyst like H-beta or H-mordenite under controlled temperature and pressure.[6] A similar approach could be adapted for the propylation of 2,6-dimethoxyphenol.

Caption: Potential Synthetic Pathway for 2,6-Dimethoxy-4-propylphenol.

Applications in Research and Development

2,6-Dimethoxy-4-propylphenol serves as a valuable building block in organic synthesis and has applications in the pharmaceutical and agrochemical industries.[1] Its phenolic structure makes it a candidate for antioxidant research and a precursor for more complex molecules.[7]

Intermediate in Pharmaceutical and Agrochemical Synthesis

This compound is utilized as an intermediate in the synthesis of various biologically active molecules.[7] While specific drug examples are not prominently documented, its parent compound, 2,6-dimethoxyphenol, is a key starting material for the synthesis of 3,4,5-trimethoxybenzaldehyde, a crucial intermediate in the production of the antibacterial drug trimethoprim.[3] This highlights the potential of substituted dimethoxyphenols in medicinal chemistry.

Biological Activity and Potential Signaling Pathways

Direct experimental studies on the biological activity and signaling pathway modulation of 2,6-dimethoxy-4-propylphenol are limited in publicly available literature. However, based on the well-documented activities of structurally similar phenolic compounds, its potential biological effects can be inferred.

Antioxidant Activity

Phenolic compounds are well-known for their antioxidant properties, which are attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals. The antioxidant capacity of phenolic compounds can be evaluated using various in vitro assays.

Experimental Protocols for Antioxidant Activity Assessment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a loss of color that is measured spectrophotometrically.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This method is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants, which results in an intense blue color that can be measured at 593 nm.

Caption: General Experimental Workflow for Antioxidant Activity Assessment.

Potential Anti-inflammatory Activity and Signaling Pathways

Structurally related compounds, such as 2-methoxy-4-vinylphenol, have been shown to possess anti-inflammatory properties. These effects are often mediated through the modulation of key inflammatory signaling pathways. It is plausible that 2,6-dimethoxy-4-propylphenol could exhibit similar activities.

Potential Signaling Pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This is a crucial signaling pathway involved in inflammation. Anti-inflammatory compounds can inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes like iNOS and COX-2.

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade plays a significant role in cellular responses to external stimuli and is involved in inflammation. Inhibition of MAPK phosphorylation can lead to a reduction in the production of inflammatory mediators.

-

Nrf2 (Nuclear factor erythroid 2-related factor 2)/ARE (Antioxidant Response Element) Pathway: This pathway is a primary cellular defense mechanism against oxidative stress. Activation of Nrf2 leads to the transcription of antioxidant and cytoprotective genes.

Caption: Potential Anti-inflammatory Signaling Pathways Modulated by Phenolic Compounds.

Safety and Handling

Based on available safety data, 2,6-dimethoxy-4-propylphenol is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] However, as with any chemical, appropriate laboratory safety precautions should be taken, including the use of personal protective equipment such as gloves and safety glasses. It is recommended to handle the compound in a well-ventilated area.

Conclusion

2,6-Dimethoxy-4-propylphenol is a versatile phenolic compound with established use as a flavoring agent and significant potential as an intermediate in the synthesis of pharmaceuticals and agrochemicals. While direct experimental evidence for its biological activity is emerging, the known properties of structurally related compounds strongly suggest potential antioxidant and anti-inflammatory effects. Further research is warranted to fully elucidate its pharmacological profile and to explore its applications in drug discovery and development. This guide provides a foundational understanding of its core properties to support such research endeavors.

References

- 1. 2,6-Dimethoxy-4-propylphenol | 6766-82-1 | GAA76682 [biosynth.com]

- 2. 4-Propyl-2,6-dimethoxyphenol | C11H16O3 | CID 524975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. hmdb.ca [hmdb.ca]

- 5. Showing Compound 2,6-Dimethoxy-4-propylphenol (FDB015084) - FooDB [foodb.ca]

- 6. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

"2,6-Dimethoxy-4-propylphenol" chemical structure and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, formula, and key properties of 2,6-Dimethoxy-4-propylphenol. It includes detailed experimental protocols for its synthesis and analysis, quantitative data, and a visualization of a relevant biological signaling pathway.

Chemical Structure and Formula

2,6-Dimethoxy-4-propylphenol, also known as 4-propylsyringol, is an organic compound belonging to the class of methoxyphenols. It is characterized by a phenol (B47542) ring substituted with two methoxy (B1213986) groups at positions 2 and 6, and a propyl group at position 4.

Chemical Formula: C₁₁H₁₆O₃[1]

Molecular Weight: 196.24 g/mol [1]

CAS Number: 6766-82-1[1]

Synonyms: 4-Propylsyringol, Syringylpropane, 4-Propyl-2,6-dimethoxyphenol[1]

Chemical Structure Diagram

Caption: Chemical structure of 2,6-Dimethoxy-4-propylphenol.

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical and spectroscopic properties of 2,6-Dimethoxy-4-propylphenol and its close analogue, 2-Methoxy-4-propylphenol, for comparative purposes.

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.24 g/mol [1] |

| CAS Number | 6766-82-1[1] |

| Appearance | Not specified; likely a liquid or low-melting solid |

| IUPAC Name | 2,6-dimethoxy-4-propylphenol[1] |

Table 2: Spectroscopic Data (Reference data for 2-Methoxy-4-propylphenol)

| Spectroscopy | Chemical Shift (δ) / Wavenumber (cm⁻¹) / m/z |

| ¹H NMR (400 MHz, CDCl₃) | 6.83 (d, J=7.8 Hz, 1H), 6.68 (d, J=7.4 Hz, 2H), 5.47 (s, 1H, OH), 3.79 (s, 3H, OCH₃), 2.52 (t, J=7.6 Hz, 2H, Ar-CH₂), 1.61 (sext, J=7.5 Hz, 2H, -CH₂-), 0.94 (t, J=7.3 Hz, 3H, -CH₃)[2] |

| ¹³C NMR (100 MHz, CDCl₃) | 146.4, 143.6, 134.7, 121.0, 114.2, 111.1, 55.9, 37.8, 24.9, 13.8[2] |

| Mass Spectrometry (GC-MS) | Predicted GC-MS data is available, with a prominent molecular ion peak expected at m/z 196. |

| FTIR | Expected characteristic peaks for O-H stretching (around 3300-3500 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and C-O stretching of the methoxy and phenol groups (around 1000-1300 cm⁻¹). |

Experimental Protocols

Synthesis via Catalytic Hydrogenation of 2,6-Dimethoxy-4-allylphenol

A plausible and efficient method for the synthesis of 2,6-Dimethoxy-4-propylphenol is the catalytic hydrogenation of the readily available starting material, 2,6-dimethoxy-4-allylphenol (a derivative of eugenol).

Materials:

-

2,6-dimethoxy-4-allylphenol

-

Palladium on carbon (Pd/C, 10 wt%) catalyst

-

Ethanol (or other suitable solvent like ethyl acetate)

-

Hydrogen gas (H₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Hydrogenation apparatus (e.g., balloon hydrogenation or Parr hydrogenator)

-

Filtration setup (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 2,6-dimethoxy-4-allylphenol in a suitable solvent such as ethanol.

-

Carefully add a catalytic amount of 10% Pd/C to the solution (typically 5-10 mol% of the substrate).

-

The flask is then connected to a hydrogenation apparatus. The air inside the flask is evacuated and replaced with hydrogen gas. This process is repeated three times to ensure an inert atmosphere.

-

The reaction mixture is stirred vigorously at room temperature under a hydrogen atmosphere (a balloon filled with hydrogen is sufficient for small-scale reactions).

-

The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is completely consumed.

-

Upon completion, the hydrogen source is removed, and the reaction mixture is carefully filtered through a pad of Celite to remove the Pd/C catalyst.

-

The filter cake is washed with a small amount of the solvent to ensure complete recovery of the product.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield the crude 2,6-Dimethoxy-4-propylphenol.

-

If necessary, the product can be further purified by flash column chromatography on silica (B1680970) gel.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

This protocol outlines a common method to evaluate the antioxidant capacity of 2,6-Dimethoxy-4-propylphenol.

Materials:

-

2,6-Dimethoxy-4-propylphenol

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol (B129727) or Ethanol

-

UV-Vis spectrophotometer

-

Micropipettes and 96-well microplate (or cuvettes)

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Prepare a series of dilutions of 2,6-Dimethoxy-4-propylphenol in methanol to obtain different concentrations.

-

In a 96-well microplate, add a fixed volume of the DPPH stock solution to each well.

-

Add an equal volume of the different concentrations of the 2,6-Dimethoxy-4-propylphenol solution to the wells. A control well should contain the DPPH solution and methanol only. A blank well should contain methanol only.

-

The plate is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

After incubation, the absorbance of each well is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[3]

-

The IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the compound.[3][4]

Biological Activity and Signaling Pathways

Phenolic compounds, including those structurally similar to 2,6-Dimethoxy-4-propylphenol, are known to possess significant antioxidant and anti-inflammatory properties. These effects are often mediated through the modulation of key cellular signaling pathways.

Anti-inflammatory Effects via NF-κB Signaling Pathway

The transcription factor NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide - LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, such as those for cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Phenolic compounds can exert their anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.[5][6][7]

Caption: Proposed anti-inflammatory mechanism of 2,6-Dimethoxy-4-propylphenol via inhibition of the NF-κB signaling pathway.

Antioxidant Effects via Nrf2 Signaling Pathway

The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or certain phytochemicals, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1). Activation of the Nrf2 pathway by phenolic compounds can enhance the cellular defense against oxidative stress.[8][9][10][11][12]

Caption: Proposed antioxidant mechanism of 2,6-Dimethoxy-4-propylphenol via activation of the Nrf2 signaling pathway.

References

- 1. 4-Propyl-2,6-dimethoxyphenol | C11H16O3 | CID 524975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-Methoxy-4-propylphenol [orgspectroscopyint.blogspot.com]

- 3. mdpi.com [mdpi.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Targeting NF-κB signaling pathway in cancer by dietary polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Activation of the Nrf2 Cell Defense Pathway by Ancient Foods: Disease Prevention by Important Molecules and Microbes Lost from the Modern Western Diet | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Identification of novel Nrf2 activators from Cinnamomum chartophyllum H.W. Li and their potential application of preventing oxidative insults in human lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2,6-Dimethoxy-4-propylphenol (CAS: 6766-82-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-Dimethoxy-4-propylphenol (CAS: 6766-82-1), a naturally occurring phenolic compound. Also known by synonyms such as 4-Propylsyringol and Syringylpropane, this molecule is found in various natural sources, including dried bonito fish, natural smoked flavors, and cured meats. It serves as a versatile building block in the synthesis of pharmaceuticals and other organic compounds and has applications in the flavor and fragrance industry. This document details its physicochemical properties, potential synthesis and purification methods, analytical procedures, and known biological activities, with a focus on its antioxidant and antibacterial properties. While specific mechanistic pathways for 2,6-Dimethoxy-4-propylphenol are not extensively documented, this guide explores related signaling pathways influenced by structurally similar phenolic compounds.

Chemical and Physical Properties

2,6-Dimethoxy-4-propylphenol is a member of the methoxyphenol class of organic compounds.[1] Its structure consists of a phenol (B47542) ring substituted with two methoxy (B1213986) groups at positions 2 and 6, and a propyl group at position 4.

Table 1: Physicochemical Properties of 2,6-Dimethoxy-4-propylphenol

| Property | Value | Reference |

| CAS Number | 6766-82-1 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₆O₃ | [3] |

| Molecular Weight | 196.24 g/mol | [2][3] |

| Appearance | Colorless clear liquid (est.) | [5] |

| Boiling Point | 300.8 °C at 760 mmHg | |

| Density | 1.059 g/cm³ | |

| Refractive Index | 1.513 | |

| Flash Point | 135.7 °C | |

| Solubility | Insoluble in water; soluble in alcohol and fat. | [2] |

| Vapor Pressure | 0.000613 mmHg at 25°C | |

| logP (o/w) | 2.878 (est.) | [5] |

| IUPAC Name | 2,6-dimethoxy-4-propylphenol | [2] |

| Synonyms | 4-Propylsyringol, Syringylpropane, 4-Propyl-2,6-dimethoxyphenol | [1][2] |

Synthesis and Purification

Potential Synthesis Routes

A probable synthetic pathway involves the catalytic hydrogenation of eugenol (B1671780) (4-allyl-2-methoxyphenol) to yield 2-methoxy-4-propylphenol (B1219966) (4-propylguaiacol), followed by a subsequent methoxylation step. The hydrogenation of eugenol to 2-methoxy-4-propylphenol has been reported using a Pd/Y zeolite catalyst.[6]

Another potential starting material is syringaldehyde (B56468) (4-hydroxy-3,5-dimethoxybenzaldehyde). A possible, though unconfirmed, multi-step synthesis could involve a Wittig reaction or a similar olefination to introduce a propyl group, followed by reduction of the aldehyde and subsequent deoxygenation.

Purification

Purification of 2,6-dimethoxy-4-propylphenol can be achieved through standard laboratory techniques. Given its liquid nature at room temperature and relatively high boiling point, vacuum distillation would be a suitable method for purification. For smaller scales or for achieving high purity, chromatographic methods are recommended.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Purification (General Method)

A general reverse-phase HPLC method can be adapted for the purification of 2,6-dimethoxy-4-propylphenol.

-

Column: A C18 reverse-phase column is appropriate for separating non-polar to moderately polar compounds.

-

Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, both typically containing a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%) to improve peak shape.

-

Gradient: A typical gradient might start with a lower concentration of the organic solvent and ramp up to a higher concentration to elute the compound. The exact gradient profile would need to be optimized.

-

Detection: UV detection at a wavelength where the phenol ring absorbs, typically around 270-280 nm.

-

Fraction Collection: Fractions are collected as the peak corresponding to 2,6-dimethoxy-4-propylphenol elutes.

-

Post-Purification: The collected fractions are then evaporated to remove the mobile phase, yielding the purified compound.

Analytical Methods

Accurate identification and quantification of 2,6-Dimethoxy-4-propylphenol are crucial for research and quality control. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for this purpose.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis (General Method)

-

Sample Preparation: The sample should be dissolved in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 10 µg/mL.[7] The sample must be free of particulate matter.[7]

-

GC Column: A non-polar capillary column, such as one with a poly(dimethylsiloxane) stationary phase (e.g., DB-5 or HP-5ms), is suitable for separating phenolic compounds.

-

Injector: The injector temperature should be set to a temperature that ensures volatilization without degradation, typically around 250 °C. A splitless injection mode is often used for trace analysis.

-

Oven Temperature Program: A temperature ramp is used to separate compounds based on their boiling points. A typical program might start at a lower temperature (e.g., 80 °C), hold for a few minutes, and then ramp up to a final temperature (e.g., 250 °C) at a rate of 10-15 °C/min.[8][9]

-

Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

-

Mass Spectrometer: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. The mass range is scanned to detect the molecular ion and characteristic fragment ions of 2,6-dimethoxy-4-propylphenol.

Biological Activities

While extensive biological data for 2,6-Dimethoxy-4-propylphenol is limited, its structural similarity to other phenolic compounds suggests potential antioxidant and antimicrobial properties. The following protocols are based on methods used for evaluating similar compounds and can be adapted for 2,6-Dimethoxy-4-propylphenol.

Antioxidant Activity

The antioxidant activity of phenolic compounds is often attributed to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.

Experimental Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH radical.

-

Preparation of Reagents:

-

Prepare a stock solution of 2,6-Dimethoxy-4-propylphenol in a suitable solvent (e.g., methanol).

-

Prepare a solution of DPPH in the same solvent.

-

-

Assay Procedure:

-

Add a small volume of the test compound solution at various concentrations to the DPPH solution.[10]

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[10]

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

-

IC50 Determination: The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.

Table 2: Antioxidant Activity Data for Structurally Related Compounds

| Compound | Assay | IC50 (µg/mL) | Reference |

| Syringaldehyde | DPPH | >1000 | [10] |

| Schiff base of Syringaldehyde (I) | DPPH | >1000 | [10] |

| Schiff base of Syringaldehyde (II) | DPPH | >1000 | [10] |

Note: The provided data is for derivatives of syringaldehyde, a structurally related compound. Specific IC50 values for 2,6-Dimethoxy-4-propylphenol were not found in the reviewed literature.

Antibacterial Activity

Phenolic compounds are known to exhibit antibacterial properties by disrupting bacterial cell membranes and interfering with cellular functions.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

-

Preparation of Inoculum: Prepare a standardized suspension of the target bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

-

Assay Procedure (Broth Microdilution Method):

-

Serially dilute the test compound in a 96-well microtiter plate containing the broth medium.

-

Inoculate each well with the standardized bacterial suspension.[10]

-

Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

-

Incubate the plate at an appropriate temperature (e.g., 37 °C) for a specified period (e.g., 24 hours).[10]

-

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

Table 3: Antibacterial Activity Data for a Structurally Related Compound

| Compound | Bacterium | MIC (µg/mL) | Reference |

| Schiff base of Syringaldehyde (II) | P. aeruginosa | More effective than ampicillin | [10] |

Note: The provided data is for a derivative of syringaldehyde. Specific MIC values for 2,6-Dimethoxy-4-propylphenol were not found in the reviewed literature.

Potential Mechanisms of Action and Signaling Pathways

Direct evidence for the mechanism of action of 2,6-Dimethoxy-4-propylphenol is not available in the current literature. However, based on the activities of structurally similar phenolic compounds, it is plausible that it may influence inflammatory signaling pathways. For instance, 2-methoxy-4-vinylphenol (B128420), a related compound, has been shown to exert anti-inflammatory effects by suppressing the activation of NF-κB and MAPK signaling pathways.[11][12]

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs) are a family of protein kinases that are involved in directing cellular responses to a diverse array of stimuli. The MAPK signaling cascade plays a crucial role in inflammation.

Safety and Toxicology

There is limited specific toxicological data available for 2,6-Dimethoxy-4-propylphenol. However, it is listed with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). For the related compound 2,6-dimethoxyphenol, a NOAEL (No Observed Adverse Effect Level) for developmental toxicity and fertility in rats was determined to be 160 mg/kg/day.[13] Acute oral LD50 values for the structurally similar 2,6-dimethylphenol (B121312) in rats range from 296 to 1750 mg/kg body weight.[14]

Conclusion

2,6-Dimethoxy-4-propylphenol is a phenolic compound with established applications in various industries and potential for further investigation in pharmaceutical and life sciences research. While detailed biological and mechanistic data for this specific molecule are not abundant, its structural similarity to other bioactive phenols suggests promising avenues for research, particularly in the areas of antioxidant and antimicrobial activities. This guide provides a foundational understanding of its properties and outlines experimental approaches for its synthesis, purification, analysis, and biological evaluation, thereby serving as a valuable resource for researchers and drug development professionals. Further studies are warranted to fully elucidate its biological activities, mechanisms of action, and safety profile.

References

- 1. lookchem.com [lookchem.com]

- 2. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 3. [PDF] SYNTHESIS OF 2-METHOXY-4,6-DI(PROP-1-ENYL)PHENOL FROM EUGENOL AND ITS ACTIVITY AS AN ANTIOXIDANT | Semantic Scholar [semanticscholar.org]

- 4. download.garuda.kemdikbud.go.id [download.garuda.kemdikbud.go.id]

- 5. Isolation and purification of 4-propylguaiacol and 4-propylsyringol by extraction and crystallization from the products of reductive catalytic fractionation processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. uoguelph.ca [uoguelph.ca]

- 8. rsc.org [rsc.org]

- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchtrend.net [researchtrend.net]

- 11. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 14. bgrci.de [bgrci.de]

An In-depth Technical Guide to 2,6-Dimethoxy-4-propylphenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential experimental evaluation, and context of 2,6-Dimethoxy-4-propylphenol. Given the limited specific research on this molecule, this document also outlines generalized experimental protocols relevant to its chemical class and suggests a potential workflow for its investigation.

Core Molecular Data

2,6-Dimethoxy-4-propylphenol, also known as 4-Propylsyringol, is a phenolic compound belonging to the class of methoxyphenols.[1] Its fundamental molecular and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₃ | [2][3] |

| Molecular Weight | 196.24 g/mol | [2][3][4] |

| CAS Number | 6766-82-1 | [2][4] |

| IUPAC Name | 2,6-dimethoxy-4-propylphenol | |

| Synonyms | 4-Propyl-2,6-dimethoxyphenol, 4-Propylsyringol | [5] |

| Physical Form | Liquid | |

| Density | 1.06 g/cm³ | [2] |

Context and Potential Applications

While specific research on 2,6-Dimethoxy-4-propylphenol is limited, its structural relatives and general classifications provide context for its potential applications:

-

Flavoring Agent : It is recognized as a flavor enhancer for oral administration.[5]

-

Precursor and Synthesis : The compound is noted as an organic solvent used in the synthesis of pharmaceuticals and agricultural chemicals and is a precursor for lignin.[2]

-

Potential Biomarker : 2,6-Dimethoxy-4-propylphenol has been detected in fishes, suggesting it could be a potential biomarker for the consumption of these foods.[1]

-

Antioxidant Potential : Phenolic compounds, particularly those with methoxy (B1213986) groups like syringaldehyde (B56468) derivatives, are known for their antioxidant properties.[6] This suggests that 2,6-Dimethoxy-4-propylphenol may exhibit similar activities.

Suggested Experimental Protocols

Given its structure as a phenolic compound, a primary area of investigation would be its antioxidant capacity. The following are detailed, generalized protocols for common antioxidant assays that would be suitable for evaluating 2,6-Dimethoxy-4-propylphenol.

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.

Methodology:

-

Preparation of DPPH Solution : Prepare a working solution of DPPH in methanol (B129727) or ethanol (B145695). The concentration should be adjusted to obtain an absorbance of approximately 1.0 at its maximum wavelength (around 517 nm).

-

Preparation of Test Compound : Prepare a stock solution of 2,6-Dimethoxy-4-propylphenol in a suitable solvent (e.g., methanol). Perform serial dilutions to obtain a range of concentrations to be tested.

-

Assay Performance :

-

In a 96-well plate, add a specific volume of the DPPH working solution to each well.

-

Add an equal volume of the diluted test compound or a standard antioxidant (like Ascorbic Acid or Trolox) to the corresponding wells.

-

For the blank, add the solvent used for the test compound instead of the compound itself.

-

-

Incubation : Incubate the plate in the dark at room temperature for 30 minutes. The reaction time can be optimized.

-

Measurement : Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the compound concentration.[6]

This assay is based on the ability of antioxidants to quench the long-lived ABTS radical cation (ABTS•+).

Methodology:

-

Preparation of ABTS•+ Stock Solution : Mix equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.

-

Preparation of ABTS•+ Working Solution : Before use, dilute the stock solution with ethanol or PBS to an absorbance of 0.700 ± 0.02 at 734 nm.[7]

-

Preparation of Test Compounds : Prepare serial dilutions of 2,6-Dimethoxy-4-propylphenol and a standard antioxidant.

-

Assay Performance :

-

Add a large volume (e.g., 190 µL) of the ABTS•+ working solution to each well of a 96-well plate.

-

Add a small volume (e.g., 10 µL) of the diluted test compound or standard.[7]

-

-

Incubation : Incubate the plate in the dark at room temperature for approximately 6-10 minutes.[7]

-

Measurement : Measure the absorbance at 734 nm.

-

Calculation : Calculate the percentage of inhibition and the IC₅₀ value as described for the DPPH assay.

Visualized Workflows and Pathways

The following diagrams illustrate a potential research workflow for investigating 2,6-Dimethoxy-4-propylphenol and the general mechanism of action for phenolic antioxidants.

Caption: Proposed research workflow for 2,6-Dimethoxy-4-propylphenol.

Caption: General mechanism of a phenolic antioxidant neutralizing a free radical.

References

- 1. Showing Compound 2,6-Dimethoxy-4-propylphenol (FDB015084) - FooDB [foodb.ca]

- 2. 2,6-Dimethoxy-4-propylphenol | 6766-82-1 | GAA76682 [biosynth.com]

- 3. clearsynth.com [clearsynth.com]

- 4. 4-Propyl-2,6-dimethoxyphenol | C11H16O3 | CID 524975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Temporary title [webprod.hc-sc.gc.ca]

- 6. researchtrend.net [researchtrend.net]

- 7. benchchem.com [benchchem.com]

"2,6-Dimethoxy-4-propylphenol" synonyms and alternative names

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,6-Dimethoxy-4-propylphenol, a phenolic compound of interest for its biological activities. This document outlines its chemical identity, physicochemical properties, experimental protocols, and known signaling pathway interactions, presented in a format tailored for research and development professionals.

Chemical Identity: Synonyms and Alternative Names

2,6-Dimethoxy-4-propylphenol is known by a variety of names in scientific literature and chemical databases. Establishing a clear understanding of its nomenclature is crucial for accurate literature searches and unambiguous communication.

The primary IUPAC name for this compound is 2,6-Dimethoxy-4-propylphenol . However, it is frequently referred to by several synonyms and alternative names, including:

-

4-Propylsyringol : This is a common trivial name, often used in literature related to natural products and lignin (B12514952) chemistry.

-

4-Propyl-2,6-dimethoxyphenol : A systematically derived name that is also frequently used.[1][2][3][4][5]

-

Phenol, 2,6-dimethoxy-4-propyl- : A common indexing name found in chemical databases.[1][2][3]

-

Syringylpropane : This name is also used, highlighting its relationship to syringol.[1][5]

-

Dihydroconiferyl alcohol : While structurally related, this is a distinct compound (4-(3-hydroxypropyl)-2-methoxyphenol) and should not be used as a direct synonym.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 6766-82-1 |

| PubChem CID | 524975 |

| ChEBI ID | 169375 |

| FEMA Number | 3729 |

| Molecular Formula | C₁₁H₁₆O₃ |

| Molecular Weight | 196.24 g/mol |

| InChI | InChI=1S/C11H16O3/c1-4-5-8-6-9(13-2)11(12)10(7-8)14-3/h6-7,12H,4-5H2,1-3H3 |

| InChIKey | YHEWWEXPVKCVFY-UHFFFAOYSA-N |

| SMILES | CCCc1cc(OC)c(O)c(OC)c1 |

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,6-Dimethoxy-4-propylphenol is essential for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical State | Liquid | Sigma-Aldrich |

| Appearance | Colorless to pale yellow | The Good Scents Company |

| Boiling Point | 300.8 °C at 760 mmHg | LookChem |

| Flash Point | 135.7 °C | LookChem |

| Density | 1.059 g/cm³ | LookChem |

| Refractive Index | 1.513 | LookChem |

| Water Solubility | 0.98 g/L (predicted) | FooDB |

| logP | 2.75 (predicted) | FooDB |

| pKa (Strongest Acidic) | 9.7 (predicted) | FooDB |

Experimental Protocols

This section details methodologies for the synthesis, purification, and analysis of 2,6-Dimethoxy-4-propylphenol, compiled from various sources.

3.1. Synthesis

A common synthetic route to 2,6-Dimethoxy-4-propylphenol and related compounds involves the reductive catalytic fractionation of lignin from biomass, such as poplar wood.

-

Protocol: Reductive Catalytic Fractionation of Lignin

-

Depolymerization: Lignin is depolymerized in a suitable solvent system.

-

Catalysis: A catalyst, often a noble metal such as platinum on a support (e.g., Pt/C), is used to facilitate the hydrogenation and cleavage of ether linkages within the lignin polymer.

-

Reaction Conditions: The reaction is typically carried out at elevated temperatures and pressures in a hydrogen atmosphere.

-

Product Mixture: The resulting product is a complex mixture of phenolic compounds, including 4-propylsyringol and 4-propylguaiacol.

-

3.2. Purification

The purification of 2,6-Dimethoxy-4-propylphenol from a reaction mixture can be achieved through extraction and crystallization.[1]

-

Protocol: Purification by Extraction and Crystallization [1]

-

Liquid-Liquid Extraction: The crude product mixture is dissolved in an appropriate organic solvent and washed with aqueous solutions to remove impurities. The choice of solvents will depend on the specific impurities present.

-

Crystallization: The extracted product is then purified by crystallization. This may involve dissolving the compound in a hot solvent and allowing it to cool slowly, leading to the formation of crystals of the purified compound. The purity of the isolated 4-propylsyringol can reach up to 98.3% using this method.[1]

-

3.3. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer. Typical chemical shifts for related methoxyphenols can be used as a reference for signal assignment. For example, in a related compound, 2-Methoxy-4-propylphenol, the aromatic protons appear between δ 6.68-6.83 ppm, the methoxy (B1213986) protons at δ 3.79 ppm, and the propyl chain protons between δ 0.94-2.52 ppm in CDCl₃.[6]

-

-

Infrared (IR) Spectroscopy:

-

Sample Preparation: The IR spectrum can be obtained from a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or as a solution in a suitable solvent (e.g., CCl₄).

-

Acquisition: The spectrum is recorded using an FTIR spectrometer. Expected characteristic absorption bands include a broad O-H stretch around 3300-3500 cm⁻¹, C-H stretches just below 3000 cm⁻¹, aromatic C=C stretches around 1500-1600 cm⁻¹, and C-O stretches in the 1000-1300 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used.

-

Analysis: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are determined. For GC-MS analysis, characteristic ions can be monitored for quantification.[7]

-

Signaling Pathways and Biological Activity

2,6-Dimethoxy-4-propylphenol and structurally related phenolic compounds have been reported to possess antioxidant and anti-inflammatory properties. These effects are often mediated through the modulation of key cellular signaling pathways.

4.1. Antioxidant Activity and the Nrf2/ARE Pathway

Phenolic compounds are well-known for their ability to scavenge free radicals and reduce oxidative stress. One of the key mechanisms by which cells respond to oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. While direct studies on 2,6-Dimethoxy-4-propylphenol are limited, related compounds have been shown to activate this pathway.

Workflow for Assessing Antioxidant Activity:

References

- 1. Isolation and purification of 4-propylguaiacol and 4-propylsyringol by extraction and crystallization from the products of reductive catalytic fractionation processes - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. 2,6-dimethoxy-4-propylphenol | 6766-82-1 [sigmaaldrich.com]

- 3. lookchem.com [lookchem.com]

- 4. Antioxidative and antimutagenic activities of 4-vinyl-2,6-dimethoxyphenol (canolol) isolated from canola oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: 2-Methoxy-4-propylphenol [orgspectroscopyint.blogspot.com]

- 7. Postmortem identification and quantitation of 2,5-dimethoxy-4-n-propylthiophenethylamine using GC-MSD and GC-NPD - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence and Technical Profile of 2,6-Dimethoxy-4-propylphenol

An In-depth Guide for Researchers and Drug Development Professionals

Introduction

2,6-Dimethoxy-4-propylphenol, also known as 4-propylsyringol, is a phenolic compound with a molecular formula of C₁₁H₁₆O₃ and a molecular weight of 196.24 g/mol .[1][2] As a derivative of syringol, it belongs to the class of methoxyphenols.[3] This technical guide provides a comprehensive overview of the natural sources, occurrence, and relevant experimental methodologies for the study of 2,6-dimethoxy-4-propylphenol, tailored for researchers, scientists, and professionals in drug development. While quantitative data on its concentration in natural sources is limited in publicly available literature, this document summarizes its known occurrences and provides detailed procedural insights for its extraction, isolation, and characterization.

Natural Sources and Occurrence

2,6-Dimethoxy-4-propylphenol has been identified in a variety of natural and processed sources, primarily as a product of lignin (B12514952) pyrolysis and as a constituent of certain plants.

Smoked and Cured Products:

Phenolic compounds are significant contributors to the flavor and aroma of smoked foods, arising from the thermal degradation of lignin in wood. While direct quantification of 2,6-dimethoxy-4-propylphenol is not widely reported, studies on smoked and cured meats have identified a wide array of related phenolic compounds. For instance, analyses of smoked dry-cured ham have revealed the presence of numerous phenols, which constitute a major portion of the volatile aroma compounds.[4] The most abundant of these include 4-methylphenol, 3-methylphenol, and 2,6-dimethoxyphenol.[4][5] The presence of 2,6-dimethoxy-4-propylphenol in such products is plausible, originating from the syringylpropane units within the lignin of the wood used for smoking. It has been noted as a flavoring agent and is associated with the characteristic smoky off-flavors in foods like fermented cocoa when exposed to wood smoke.

Plant Sources:

While the direct isolation of 2,6-dimethoxy-4-propylphenol from plants is not extensively documented, a closely related compound, 2,6-dimethoxy-4-(2-propenyl)-phenol , has been identified in orchids of the Dendrobium genus. Specifically, it has been detected in the protocorms of Dendrobium amoenum and in the stems of Dendrobium crepidatum .[6][7][8] These findings suggest that species within the Dendrobium genus are a potential natural source of similar syringol derivatives.

Other Occurrences:

The compound has also been associated with natural smoked flavors and has been detected in dried bonito fish and cured pork.[1]

Quantitative Data

Currently, there is a notable lack of specific quantitative data in peer-reviewed literature detailing the concentration of 2,6-Dimethoxy-4-propylphenol in its natural or processed sources. The following table summarizes the qualitative occurrence of this compound and its close derivatives.

| Compound | Source | Type of Occurrence |

| 2,6-Dimethoxy-4-propylphenol | Natural Smoked Flavors | Qualitative Identification |

| Cured Pork | Qualitative Identification | |

| Dried Bonito Fish | Qualitative Identification | |

| Smoked Dry-Cured Ham | Implied Presence (related phenols identified)[4][5] | |

| 2,6-dimethoxy-4-(2-propenyl)-phenol | Dendrobium amoenum (protocorms) | Qualitative Identification[6][8] |

| Dendrobium crepidatum (stems) | Qualitative Identification[7] |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and analysis of 2,6-Dimethoxy-4-propylphenol and its analogs from natural sources, based on established scientific literature.

Extraction and Isolation from Plant Material (e.g., Dendrobium species)

This protocol is adapted from the methodology used for the isolation of 2,6-dimethoxy-4-(2-propenyl)-phenol from Dendrobium amoenum protocorms.[6][8]

1. Extraction:

-

Sample Preparation: Air-dry the plant material (e.g., protocorms, stems) at room temperature and grind into a fine powder.

-

Solvent Extraction: Macerate the powdered plant material in methanol (B129727) at room temperature for an extended period (e.g., 72 hours), with periodic shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

2. Fractionation:

-

Column Chromatography: Subject the crude methanol extract to column chromatography on a Sephadex LH-20 column.

-

Elution: Elute the column with a suitable solvent system, such as methanol, to separate the extract into different fractions based on molecular size.

-

Fraction Collection: Collect the fractions and monitor the separation using thin-layer chromatography (TLC).

3. Isolation:

-

Further Purification: The fractions containing the target compound can be further purified using techniques like preparative TLC or high-performance liquid chromatography (HPLC).

Analysis of Volatile Phenolic Compounds from Smoked Products

This protocol is based on the headspace solid-phase microextraction (HS-SPME) method used for analyzing volatile compounds in smoked dry-cured ham.[4]

1. Sample Preparation:

-

Finely chop the sample (e.g., smoked ham) and weigh a specific amount (e.g., 5 g) into a headspace vial.

2. Headspace Solid-Phase Microextraction (HS-SPME):

-

Fiber: Use a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber.

-

Extraction: Place the vial in a water bath at a controlled temperature (e.g., 60°C) and expose the SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Desorption: Thermally desorb the trapped volatile compounds from the SPME fiber in the injector of the gas chromatograph.

-

GC Separation: Use a capillary column suitable for separating phenolic compounds (e.g., DB-624). The oven temperature program should be optimized to achieve good separation. An example program: start at 40°C for 10 min, ramp to 200°C at 5°C/min, then to 250°C at 20°C/min, and hold for 5 min.[4]

-

MS Detection: Operate the mass spectrometer in electron impact (EI) mode. Identify the compounds by comparing their mass spectra with reference spectra in a library (e.g., NIST, Wiley) and by their calculated retention indices.

Potential Signaling Pathways and Biological Activity

While direct studies on the signaling pathways of 2,6-dimethoxy-4-propylphenol are scarce, research on the closely related compound, syringol, and its derivatives like syringic acid provides valuable insights into its potential biological activities.[9][10]

Anti-inflammatory Activity:

Syringol and its derivatives have demonstrated significant anti-inflammatory properties.[11] The proposed mechanism involves the downregulation of key inflammatory mediators. Studies on syringol isolated from Eleusine coracana (finger millet) bran have shown that it can suppress the inflammatory response by downregulating the signaling of cytosolic phospholipase A2 (cPLA2), cyclooxygenase-2 (COX-2), inhibitor of kappa B alpha (IκBα), p38 mitogen-activated protein kinase (p38), and myeloperoxidase (MPO).[12]

The following diagram illustrates the potential anti-inflammatory signaling pathway influenced by syringol derivatives.

Antioxidant Activity:

As a phenolic compound, 2,6-dimethoxy-4-propylphenol is expected to possess antioxidant properties. Its ability to scavenge free radicals is a key mechanism of action.[9] This is a common characteristic of phenolic compounds, which can donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby mitigating oxidative stress.[9]

Cytotoxicity:

Studies on various substituted phenols have investigated their cytotoxic effects. The cytotoxicity of these compounds can be related to their radical-scavenging activity.[13][14] For instance, the cytotoxic properties of extracts from Dendrobium species containing related phenolic compounds have been evaluated against various cancer cell lines.[6][7][15]

Conclusion

2,6-Dimethoxy-4-propylphenol is a naturally occurring phenolic compound found in smoked and cured products and potentially in certain plant species, notably within the Dendrobium genus. While quantitative data on its abundance remains elusive, established analytical techniques such as GC-MS coupled with appropriate extraction and separation methods can be effectively employed for its identification and future quantification. The demonstrated anti-inflammatory and antioxidant activities of closely related syringol derivatives suggest that 2,6-dimethoxy-4-propylphenol holds promise for further investigation in the fields of pharmacology and drug development. Future research should focus on the quantitative analysis of this compound in its natural sources and a more detailed exploration of its specific biological mechanisms and signaling pathways.

References

- 1. 2,6-Dimethoxy-4-propylphenol | 6766-82-1 | GAA76682 [biosynth.com]

- 2. 4-Propyl-2,6-dimethoxyphenol | C11H16O3 | CID 524975 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. hmdb.ca [hmdb.ca]

- 4. Characterization of volatile compounds, physico-chemical and sensory characteristics of smoked dry-cured ham - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Antioxidant and cytotoxic properties of protocorm-derived phenol-rich fractions of Dendrobium amoenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Assessment of Antioxidant and Cytotoxic Activities of Extracts of Dendrobium crepidatum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Antioxidant and cytotoxic properties of protocorm-derived phenol-rich fractions of Dendrobium amoenum - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications [univook.com]

- 10. Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Total Syntheses and Anti-inflammatory Activities of Syringin and Its Natural Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Mechanisms of cytotoxicity of 2- or 2,6-di-tert-butylphenols and 2-methoxyphenols in terms of inhibition rate constant and a theoretical parameter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Dendrobium: Sources of Active Ingredients to Treat Age-Related Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

2,6-Dimethoxy-4-propylphenol: A Technical Guide to its Biological Activity and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethoxy-4-propylphenol, also known as 4-propylsyringol, is a phenolic compound found in various natural sources. This technical guide provides a comprehensive overview of its biological activities, with a focus on its antioxidant, anti-inflammatory, and neuroprotective properties. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further research and drug development efforts.

Introduction

2,6-Dimethoxy-4-propylphenol is a syringyl-type phenolic compound that has garnered scientific interest due to its potential therapeutic applications. Its structure, characterized by a phenol (B47542) ring with two methoxy (B1213986) groups and a propyl side chain, contributes to its biological activities. This guide will delve into the current understanding of its functions and the experimental basis for these findings.

Antioxidant Activity

The antioxidant properties of 2,6-Dimethoxy-4-propylphenol are attributed to its ability to scavenge free radicals, a key factor in mitigating oxidative stress implicated in numerous chronic diseases. Theoretical and in vitro studies have begun to quantify this potential.

Quantitative Antioxidant Data

While specific IC50 values for 2,6-Dimethoxy-4-propylphenol are not extensively reported in publicly available literature, studies on the broader class of syringol and its derivatives provide strong evidence of their antioxidant capacity. For instance, syringol itself demonstrates potent radical scavenging activity.

| Assay | Compound | IC50/EC50 Value | Reference |

| DPPH Radical Scavenging | Syringol | 41.8 µM (EC50) | [1] |

Note: Data for 2,6-Dimethoxy-4-propylphenol is limited; the table includes data for the closely related parent compound, syringol, for comparative purposes.

Experimental Protocols for Antioxidant Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical.

Protocol:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

-

Sample Preparation: Prepare a stock solution of 2,6-Dimethoxy-4-propylphenol in methanol. Create a series of dilutions from the stock solution to be tested.

-

Reaction: In a 96-well plate, add 100 µL of each sample dilution to a well. Add 100 µL of the DPPH solution to each well. A control well should contain 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined from a plot of inhibition percentage against concentration.

This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

Protocol:

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tri(2-pyridyl)-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be warmed to 37°C before use.

-

Sample Preparation: Prepare a stock solution of 2,6-Dimethoxy-4-propylphenol in a suitable solvent and create a series of dilutions.

-

Reaction: Add 180 µL of the FRAP reagent to wells of a 96-well plate. Add 20 µL of the sample dilutions to the wells.

-

Incubation: Incubate the plate at 37°C for 10 minutes.

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation: A standard curve is generated using a known antioxidant, such as Trolox. The antioxidant capacity of the sample is expressed as Trolox equivalents (TE).

This assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺).

Protocol:

-

Preparation of ABTS Radical Cation: Prepare a 7 mM solution of ABTS and a 2.45 mM solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

-

Working Solution: Dilute the ABTS•⁺ solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Sample Preparation: Prepare a stock solution of 2,6-Dimethoxy-4-propylphenol and a series of dilutions.

-

Reaction: Add 190 µL of the ABTS•⁺ working solution to wells of a 96-well plate. Add 10 µL of the sample dilutions.

-

Incubation: Incubate the plate in the dark at room temperature for 6 minutes.

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation: Calculate the percentage of inhibition as in the DPPH assay and determine the IC50 value.

Anti-inflammatory Activity

Emerging evidence suggests that 2,6-Dimethoxy-4-propylphenol possesses anti-inflammatory properties, likely through the modulation of key inflammatory pathways.

Quantitative Anti-inflammatory Data

Direct quantitative data on the anti-inflammatory activity of 2,6-Dimethoxy-4-propylphenol is limited. However, studies on plant extracts containing this compound have shown inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 246.7 macrophage cells.

Experimental Protocols for Anti-inflammatory Assays

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophages.

Protocol:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Treatment: Pre-treat the cells with various concentrations of 2,6-Dimethoxy-4-propylphenol for 1-2 hours.

-

Stimulation: Stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours.

-

Nitrite (B80452) Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant.

-

Add 50 µL of Griess Reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid).

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).

-

Incubate for 5-10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

-

Calculation: A standard curve is prepared using sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

This protocol is for measuring the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant of stimulated cells.

Protocol:

-

Cell Culture and Treatment: Follow the same procedure as in the NO inhibition assay.

-

Supernatant Collection: After the 24-hour incubation with LPS and the test compound, collect the cell culture supernatant.

-

ELISA: Perform a sandwich ELISA for the specific cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions for the ELISA kit.

-

Data Analysis: Generate a standard curve using the provided recombinant cytokine standards. Determine the concentration of the cytokine in the samples from the standard curve.

Signaling Pathway Modulation

The biological effects of 2,6-Dimethoxy-4-propylphenol are likely mediated through its interaction with key cellular signaling pathways. While direct evidence is still emerging, studies on structurally similar compounds suggest potential involvement of the NF-κB, MAPK, and Nrf2 pathways.

NF-κB and MAPK Signaling Pathways in Inflammation

The NF-κB and MAPK signaling cascades are central to the inflammatory response. Their inhibition is a key mechanism for many anti-inflammatory compounds.

References

2,6-Dimethoxy-4-propylphenol: A Potential Biomarker on the Horizon

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

2,6-Dimethoxy-4-propylphenol, a methoxyphenolic compound detected in certain foods, presents an intriguing yet underexplored candidate as a potential biomarker. While direct research on its specific biomarker utility is limited, its structural relationship to other well-studied phenolic compounds suggests a range of possible biological activities and analytical tractability. This technical guide synthesizes the available information on 2,6-dimethoxy-4-propylphenol and draws logical inferences from related molecules to provide a comprehensive overview of its biomarker potential. This document covers its physicochemical properties, prospective biomarker applications, detailed hypothetical experimental protocols for its analysis, and potential metabolic and signaling pathways. All quantitative data from analogous compounds are presented in structured tables, and key processes are visualized through diagrams to facilitate understanding and future research.

Introduction to 2,6-Dimethoxy-4-propylphenol

2,6-Dimethoxy-4-propylphenol is an organic compound belonging to the class of methoxyphenols. These are compounds containing a methoxy (B1213986) group attached to the benzene (B151609) ring of a phenol (B47542) moiety. It has been detected in, but not quantified in, fishes, which has led to the hypothesis that it could serve as a potential biomarker for the consumption of these foods.[1] Due to a limited number of publications directly investigating this compound, much of its biological role and biomarker potential remains to be elucidated. Its chemical structure suggests potential antioxidant properties, a common feature of phenolic compounds.

Table 1: Physicochemical Properties of 2,6-Dimethoxy-4-propylphenol

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O₃ | [2] |

| Molar Mass | 196.24 g/mol | [2] |

| IUPAC Name | 2,6-dimethoxy-4-propylphenol | --- |

| Synonyms | 4-Propylsyringol | --- |

| Appearance | Colorless solid (typical samples may be brown due to oxidation) | Inferred from Syringol[3] |

| Solubility in water | Slightly soluble | Inferred from Syringol[3] |

Potential as a Biomarker

The primary proposition for 2,6-dimethoxy-4-propylphenol as a biomarker stems from its exogenous origin, specifically from the consumption of certain types of fish.[1] Food-derived biomarkers are valuable tools in nutritional science and epidemiology for objectively assessing dietary intake. Beyond being a dietary marker, its structural similarity to other bioactive phenolic compounds suggests it may have roles in various physiological processes, including oxidative stress and inflammation.

Biomarker of Fish Consumption

The detection of 2,6-dimethoxy-4-propylphenol in fish suggests a direct correlation between its presence in biological fluids (e.g., urine, plasma) and the intake of such seafood. Further research is required to validate this relationship, which would involve quantitative analysis in human samples following controlled fish consumption studies.

Figure 1: Logical workflow for establishing 2,6-dimethoxy-4-propylphenol as a dietary biomarker.

Potential as a Marker of Biological Activity

Phenolic compounds are known to exert a variety of biological effects, primarily due to their antioxidant and anti-inflammatory properties.[4] It is plausible that 2,6-dimethoxy-4-propylphenol shares these characteristics. If so, its levels could correlate with states of oxidative stress or inflammation, making it a candidate for a biomarker of effect.

Analytical Methodologies

Sample Preparation

A generic workflow for the extraction of 2,6-dimethoxy-4-propylphenol from biological samples like plasma or urine would involve protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

Figure 2: A generalized experimental workflow for the analysis of 2,6-dimethoxy-4-propylphenol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For phenolic compounds, derivatization is often employed to improve chromatographic behavior and sensitivity.

Table 2: Hypothetical GC-MS Protocol for 2,6-Dimethoxy-4-propylphenol

| Parameter | Description |

| Sample Type | Human Plasma or Urine |

| Extraction | Liquid-liquid extraction with ethyl acetate (B1210297) or solid-phase extraction (SPE) with a C18 cartridge. |

| Derivatization | Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to increase volatility. |

| GC Column | 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms). |

| Injector | Splitless mode. |

| Oven Program | Start at 80°C, ramp to 280°C. |

| MS Detection | Electron ionization (EI) source, selective ion monitoring (SIM) for quantification. |

| Quantitative Ions (hypothetical) | m/z of derivatized molecular ion and major fragments. |